3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
“3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains an adamantyl group, which is a polycyclic hydrocarbon with a unique and rigid structure . The adamantyl group is known for its stability and unique physical and chemical properties . The compound also contains a phenyl group and a pyrazole group .
Synthesis Analysis
The synthesis of adamantyl-substituted compounds often involves carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For instance, pyrazole-based adamantyl heterocyclic compounds can be synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The adamantane molecule, which is part of the compound, can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This gives the molecule its rigidity and virtually stress-free nature .Chemical Reactions Analysis
Adamantane derivatives, including “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde”, can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantane derivatives are known for their unique physical and chemical properties. They are characterized by a high degree of symmetry and are both rigid and virtually stress-free . These properties make them stable and resistant to various chemical reactions .Scientific Research Applications
Synthesis of Functional Compounds
Adamantane derivatives, including “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde”, are used in the synthesis of functional compounds with a cage structure . The use of 1,3-dehydroadamantane (1,3-DHA) and its derivatives can restore the adamantane structure in their reactions, providing a versatile synthetic platform .
Organic Synthesis Applications
There has been extensive research on the organic synthesis applications of 1,3-DHA . The opening of strained intra-framework bonds under the impact of various-type reagents directly produces 1,3-disubstituted adamantane derivatives .
Antiviral Activity
Derivatives of adamantane have long been known for their antiviral activity against the influenza A and HIV viruses . This makes “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” a potential candidate for antiviral research.
Central Nervous System Properties
Several adamantane derivatives are associated with central nervous system properties . This suggests that “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could potentially be used in neurological research or treatment.
Antimicrobial Properties
Adamantane derivatives also exhibit antimicrobial properties . This opens up another avenue of research for “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” in the field of microbiology and infectious diseases.
Drug Delivery Systems
The adamantyl group is widely used in the development and synthesis of new drug delivery systems . The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .
Surface Recognition in Living Systems
Studies related to surface recognition in living systems also utilize the adamantyl group . “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could potentially be used in these studies to understand how biological systems recognize and interact with different surfaces.
Synthesis of Adamantane Derivatives
The reactions of 1,3-DHA with various C–H acids enable the easy formation of C–C Ad bonds to give hard-to-synthesize adamantane derivatives . This suggests that “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” could be used in the synthesis of new adamantane derivatives.
Future Directions
The unique properties of adamantane derivatives make them promising candidates for various applications. They have potential uses in medicinal chemistry, catalyst development, and nanomaterials . Future research could focus on exploring these applications further and developing new synthesis methods for these compounds .
Mechanism of Action
Target of Action
Adamantyl-containing compounds are known to have practical applications in the development of antiviral , nootropic , antiparkinsonian , and antidiabetic drugs. They are also used in the development and synthesis of new drug delivery systems .
Mode of Action
Adapalene, a third-generation topical retinoid, is used for the treatment of acne vulgaris . Amantadine, on the other hand, is used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus . It acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .
Biochemical Pathways
It is known that adamantyl-substituted compounds can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It is known that the introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .
Result of Action
It is known that adamantyl-substituted compounds like ahpn/3-cl-ahpc bind specifically to the orphan nuclear receptor small heterodimer partner (shp; nr0b2), and this binding promotes interaction of the receptor with a corepressor complex that minimally contains sin3a, n-cor, histone deacetylase 4, and hsp90 .
Action Environment
It is known that the synthesis of adamantyl-substituted compounds can be carried out under optimal conditions established to reduce the use of toxic reagents or solvents and can be carried out in one pot to make it more environmentally friendly .
properties
IUPAC Name |
3-(1-adamantyl)-1-phenylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-13-17-12-22(18-4-2-1-3-5-18)21-19(17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,12-16H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUDUQXQEOVISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159362 | |
Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
401632-70-0 | |
Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401632-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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